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Cyanine3.5 carboxylic acid (chloride)

Cat. No.: B12393093
M. Wt: 593.2 g/mol
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
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Description

Contextualizing Cyanine (B1664457) Dyes in Contemporary Biomedical and Chemical Research

Cyanine dyes represent a broad and versatile class of synthetic organic fluorophores belonging to the polymethine group. researchgate.net Their defining characteristic is a conjugated system between two nitrogen atoms, which can be tailored to absorb and emit light across a wide portion of the electromagnetic spectrum, from the ultraviolet to the near-infrared (NIR) regions. This tunability, achieved by modifying the length of the polymethine chain, makes them exceptionally valuable for a multitude of applications. axispharm.com

In contemporary research, cyanine dyes are fundamental to numerous techniques. They are widely used for the fluorescent labeling of biomolecules such as DNA, RNA, proteins, and peptides, enabling their detection and tracking in complex biological systems. researchgate.netaxispharm.com This has profound implications for fields like genomics, proteomics, and cell biology, where they are employed in methods such as fluorescence microscopy, flow cytometry, and immunoassays. axispharm.comalfa-chemistry.com Certain cyanine dyes that fluoresce in the near-infrared spectrum are particularly advantageous for in vivo imaging due to the increased penetration of light through biological tissues and reduced background autofluorescence. axispharm.com

Overview of Cyanine3.5 Carboxylic Acid (Chloride) as a Fluorescent Probe Precursor

Cyanine3.5 carboxylic acid (chloride) is a specialized, non-activated fluorescent dye that serves as a crucial precursor in the synthesis of fluorescent probes. medchemexpress.commedchemexpress.com It is an analog of the Cy3.5® fluorophore and is characterized by its orange-red fluorescence. axispharm.commedchemexpress.com The key feature of this compound is its terminal carboxylic acid group (-COOH). This functional group is relatively unreactive under physiological conditions, making the dye itself suitable as a non-reactive control in labeling experiments. medchemexpress.commedchemexpress.com

However, the true utility of the carboxylic acid moiety lies in its potential for chemical activation. The carboxylic acid can be readily converted into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, or used directly in carbodiimide-mediated coupling reactions. alfa-chemistry.comlumiprobe.com The "chloride" designation in its name refers to the counter-ion associated with the molecule and can also indicate a more reactive acyl chloride form (-COCl). lumiprobe.comtargetmol.comlumiprobe.com The acyl chloride is highly reactive towards primary amines, readily forming stable amide bonds. targetmol.com This reactivity allows for the covalent conjugation of the Cyanine3.5 fluorophore to a wide array of target molecules, including antibodies, peptides, and oligonucleotides, thereby creating specific fluorescent probes for dedicated research applications. lumiprobe.comtargetmol.com

Historical Development and Significance of Carboxylic Acid-Functionalized Cyanine Dyes

The history of cyanine dyes dates back over a century, with their initial applications focused on the photographic industry to sensitize silver halide emulsions to a broader range of light wavelengths. researchgate.net Their transition into the realm of biological sciences marked a significant turning point, largely driven by the need for more photostable and brighter fluorescent labels.

A pivotal development in making cyanine dyes suitable for biological applications was the introduction of water-soluble and reactive functionalities. The incorporation of carboxylic acid groups was a significant step in this evolution. This functionalization provided a chemical handle for covalently attaching the dye to biomolecules, a critical requirement for creating specific probes. alfa-chemistry.com The carboxylic acid group offers the versatility to be activated and subsequently react with nucleophilic groups on proteins and nucleic acids, such as primary amines. alfa-chemistry.com This ability to form stable covalent bonds was a major advancement over early non-covalent staining methods, allowing for more precise and permanent labeling.

Further refinements, such as sulfonation to improve aqueous solubility and reduce aggregation-induced quenching, were later introduced by researchers like Alan Waggoner in the 1990s, leading to the widely known Cy® dyes. However, the foundational principle of using a carboxylic acid as a reactive precursor remains a cornerstone of fluorescent probe chemistry. This functionalization enables the transformation of a simple dye into a powerful tool for molecular and cellular investigation.

Scope and Academic Relevance of Research on Cyanine3.5 Carboxylic Acid (Chloride)

The academic relevance of Cyanine3.5 carboxylic acid (chloride) stems directly from its role as a versatile building block for creating custom fluorescent probes. Its applications span a wide range of scientific disciplines. In molecular biology, it is used to label nucleic acids for applications like fluorescence in situ hybridization (FISH). axispharm.com In cell biology and immunology, it is used to create fluorescently labeled antibodies and proteins for techniques such as immunocytochemistry, immunohistochemistry, and Western blotting to visualize and quantify specific targets within cells and tissues. axispharm.comalfa-chemistry.com

Furthermore, Cyanine3.5 carboxylic acid (chloride) serves as a valuable reference standard in research. For instance, in studies investigating the photophysical properties of other dyes, it can be used as a known entity for comparison. One study identified a photoproduct of the longer-wavelength dye, Cy5.5, as having the same properties as a Cy3.5 standard, highlighting its role in fundamental photochemistry research. It is also used as a non-reactive control in labeling experiments to ensure that observed fluorescence is due to specific covalent attachment of a reactive dye and not non-specific binding. medchemexpress.commedchemexpress.com The ongoing development of new diagnostic and therapeutic agents also finds use for this compound, where it can be incorporated into hybrid tracers for applications like image-guided surgery. nih.gov

Data Tables

Physical and Chemical Properties of Cyanine3.5 Carboxylic Acid (Chloride)

PropertyValueSource(s)
Molecular Formula C38H41ClN2O2 broadpharm.com
Molecular Weight 593.2 g/mol broadpharm.com
Appearance SolidN/A
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane) lumiprobe.combroadpharm.com

Spectroscopic Properties of Cyanine3.5 Carboxylic Acid

PropertyValueSource(s)
Excitation Maximum (λex) ~581-591 nm axispharm.combroadpharm.com
Emission Maximum (λem) ~596-604 nm axispharm.combroadpharm.com
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ) ~0.35 broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H41ClN2O2 B12393093 Cyanine3.5 carboxylic acid (chloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H41ClN2O2

Molecular Weight

593.2 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Cyanine3.5 Carboxylic Acid Chloride

General Principles of Cyanine (B1664457) Dye Synthesis with Carboxyl Functionality

The introduction of a carboxylic acid group into the cyanine dye structure is a critical modification that enables covalent attachment to various biomolecules. google.comgoogle.com A common strategy involves the synthesis of heterocyclic precursors already bearing the carboxyl group. For instance, (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid serves as a valuable intermediate for creating carboxyl-containing indocyanine dyes. google.com The synthesis of such precursors often starts from compounds like p-carboxymethylphenylhydrazine hydrochloride. google.com

The general synthesis of asymmetrical cyanine dyes containing a carboxyl group can be achieved through the condensation of appropriate heterocyclic precursors. acs.org For example, an N-carboxypentyl group can be introduced by reacting a heterocyclic base, such as 2-methylbenzothiazole, with a haloalkanoic acid like 6-bromohexanoic acid. acs.org The resulting quaternized salt can then be condensed with an activated intermediate to form the final asymmetrical dye. acs.org This method has been shown to produce good yields without esterification of the carboxyl group. acs.org

Targeted Synthesis of Cyanine3.5 Carboxylic Acid (Chloride)

The targeted synthesis of Cyanine3.5 carboxylic acid (chloride) involves the strategic assembly of its core components. While specific multi-step syntheses for this exact compound are proprietary and often found in patent literature, the general approach follows established cyanine dye synthesis principles. This typically involves the condensation of two different heterocyclic precursors, one of which contains the carboxylic acid functionality.

A modular approach is often favored, where key functional groups are introduced in the final steps of the synthesis to avoid their degradation under harsh reaction conditions that may be required earlier, such as during N-alkylation which often necessitates high temperatures. acs.orgnih.gov The synthesis often begins with a commercially available indolenine derivative. bohrium.comacs.org This precursor is then modified to introduce the carboxylic acid group, forming a carboxy-indolium derivative. acs.org This intermediate is then reacted with another heterocyclic component to form the asymmetric cyanine dye. acs.org

Purification of these polar, charged molecules can be challenging. acs.org Techniques that exploit the pH- and functional group-dependent solubility of the dyes are often employed to streamline workup procedures. acs.orgresearchgate.net While traditional silica (B1680970) gel chromatography can lead to irreversible adsorption of the dye, methods like reversed-phase chromatography or chromatography on activated basic aluminum oxide have proven more effective. acs.org

Methods for Activation of the Carboxylic Acid Group

The carboxylic acid group of Cyanine3.5 is relatively unreactive on its own and requires activation to facilitate covalent bonding with nucleophiles like amines on biomolecules. broadpharm.commedchemexpress.comlumiprobe.com Several methods are employed to enhance its reactivity.

Acyl Chloride Formation for Enhanced Reactivity

Converting the carboxylic acid to a more reactive acyl chloride is a common strategy in organic synthesis. This can be achieved using reagents like thionyl chloride (SOCl₂). youtube.com The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride, followed by a series of steps that ultimately result in the formation of the acyl chloride, with sulfur dioxide and hydrochloric acid as byproducts. youtube.com This highly reactive intermediate can then readily react with nucleophiles.

N-Hydroxysuccinimide (NHS) Ester Derivatization

A widely used method for activating carboxylic acids for bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester. nih.govinterchim.fr NHS esters are stable enough for storage but sufficiently reactive to form stable amide bonds with primary amino groups on proteins and other biomolecules. google.cominterchim.fr The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). instras.comnih.gov The optimal pH for the reaction of NHS esters with amines is between 8.3 and 8.5. interchim.fr This method is favored for its efficiency and the stability of the resulting amide linkage. researchgate.net

Reagent Function Resulting Bond
N-Hydroxysuccinimide (NHS) Activates carboxyl group Amide bond with amine
Dicyclohexylcarbodiimide (DCC) Coupling agent Facilitates NHS ester formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Water-soluble coupling agent Facilitates NHS ester formation

Carbodiimide-Mediated Activation

Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to directly mediate the coupling of carboxylic acids with amines. nih.govresearchgate.net The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. nih.govnih.govresearchgate.net This intermediate can then react with a primary amine to form a stable amide bond. nih.gov The reaction is often performed in a buffer, with MES buffer at a pH of around 5 being efficient for the activation step. researchgate.net The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can further improve the efficiency of the coupling reaction by converting the O-acylisourea to a more stable NHS ester. researchgate.net

Table 1: Comparison of Carboxylic Acid Activation Methods
Method Activating Reagent(s) Key Intermediate Advantages
Acyl Chloride Formation Thionyl chloride (SOCl₂) Acyl chloride High reactivity
NHS Ester Derivatization NHS, DCC/EDC NHS ester Stable intermediate, efficient coupling to amines
Carbodiimide-Mediated Activation EDC O-acylisourea Direct coupling, water-soluble reagents available

Modular Approaches for Heterobifunctional Cyanine Dye Synthesis

Modular synthesis offers a versatile strategy for creating heterobifunctional cyanine dyes, which possess two different reactive groups. bohrium.comnih.gov This approach allows for the late-stage introduction of sensitive functional groups, preventing their degradation during earlier synthetic steps. acs.orgnih.gov This is particularly advantageous for creating dyes that can act as fluorescent linkers, connecting two different molecules, such as a polymer and a biomolecule. nih.gov

The synthesis of heterobifunctional cyanine dyes often starts with two different indolenine precursors, one bearing a protected form of the first functional group (e.g., a carboxyl group) and the other containing the second functional group (e.g., a maleimide). nih.gov These precursors are then used to construct the asymmetric cyanine dye. The protecting groups are subsequently removed, and the functional groups are activated as needed for conjugation. nih.gov This modular design allows for the creation of a diverse library of dyes with different functionalities for various bioconjugation applications. bohrium.comnih.gov For example, a dye can be synthesized to contain both an NHS ester for reacting with amines and another group for a different type of coupling chemistry. nih.gov

Post-Synthetic Modification and Functional Group Introduction

The versatility of Cyanine3.5 carboxylic acid as a fluorescent label is significantly expanded through post-synthetic modifications. These chemical alterations introduce new functionalities that either improve the dye's physicochemical properties or enable its participation in specific conjugation chemistries.

Sulfonation for Enhanced Aqueous Solubility and Stability

A primary challenge with many non-sulfonated cyanine dyes, including the parent Cyanine3.5 structure, is their limited solubility in aqueous solutions, which can lead to aggregation. lumiprobe.comglpbio.comlumiprobe.com This necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for labeling reactions in aqueous buffers. lumiprobe.comlumiprobe.com To overcome this limitation, sulfonation is a key post-synthetic modification strategy.

The introduction of sulfonate (SO₃⁻) groups onto the cyanine core structure dramatically increases the dye's hydrophilicity and water solubility. lumiprobe.comglpbio.com For instance, the sulfonated variant of Cyanine3.5 carboxylic acid contains four sulfo groups, which allows it to be used in reactions without the need for organic solvents. genexismolekule.comlumiprobe.com This is particularly advantageous when working with biomolecules that are sensitive to organic solvents.

Beyond improving solubility, sulfonation confers other benefits. The negatively charged sulfonate groups reduce the tendency of dye molecules to aggregate, a common issue that can lead to fluorescence quenching and altered spectral properties. lumiprobe.comglpbio.com This reduction in aggregation also applies to biomolecules that have been heavily labeled with the dye, improving the stability and hydrodynamics of the resulting conjugate. interchim.fr The result is a fluorescent label with enhanced performance in aqueous environments, offering brighter signals and lower background. axispharm.com While the spectral properties of sulfonated and non-sulfonated cyanines are nearly identical, the improved solubility and stability of the sulfonated versions make them more versatile for many biological applications. lumiprobe.comglpbio.com

Property Non-Sulfonated Cyanine3.5 Sulfo-Cyanine3.5 Reference
Aqueous Solubility LowHigh lumiprobe.comlumiprobe.com
Organic Co-solvent Required for labeling (e.g., DMF, DMSO)Not required lumiprobe.comlumiprobe.com
Aggregation Prone to aggregation in aqueous mediaReduced aggregation lumiprobe.comglpbio.com
Stability of Conjugate Can cause hydrophobic aggregationImproved stability and hydrodynamics interchim.fr

Introduction of Bioorthogonal Functionalities (e.g., Azide (B81097), DBCO, Tetrazine, Maleimide)

The carboxylic acid group of Cyanine3.5 provides a versatile handle for the introduction of various reactive functionalities. Among the most powerful are bioorthogonal groups, which allow for highly specific and efficient conjugation to biomolecules in complex biological systems without interfering with native biochemical processes.

This is often achieved through "click chemistry," a set of reactions known for their high yields, selectivity, and tolerance of aqueous environments. alfa-chemistry.com Common bioorthogonal functionalities introduced onto the cyanine scaffold include:

Azides and Alkynes: Azide-functionalized cyanine dyes are widely used for bioorthogonal labeling via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. alfa-chemistry.comnih.gov For example, an azide derivative of Sulfo-Cyanine3.5 is available for such applications. axispharm.com These reactions enable the precise attachment of the dye to molecules bearing a complementary alkyne group, such as dibenzocyclooctyne (DBCO), or vice-versa. nih.gov

Tetrazines: Tetrazine-modified dyes are employed in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO). nih.gov This reaction is exceptionally fast and allows for rapid labeling even at low concentrations. nih.gov Some tetrazine-based cyanine probes are designed to be "turn-on" fluorophores, where their fluorescence is quenched until the bioorthogonal reaction occurs, leading to a significant increase in signal upon ligation. nih.govnih.gov This strategy is highly effective for in vivo imaging, as it minimizes background fluorescence. nih.gov

Maleimides: Maleimide (B117702) derivatives are used for labeling molecules containing thiol (sulfhydryl) groups, which are commonly found in cysteine residues of proteins and peptides. This provides a targeted method for protein labeling. alfa-chemistry.com

The synthesis of these functionalized dyes often involves modifying the core cyanine structure to incorporate the desired reactive group, expanding the toolkit for advanced biological imaging and analysis. nih.gov

Bioorthogonal Group Reactive Partner Reaction Type Key Feature Reference
Azide Alkyne, DBCOClick Chemistry (Cycloaddition)Highly specific and efficient conjugation. alfa-chemistry.comnih.gov
DBCO (an alkyne) AzideStrain-Promoted Click ChemistryCopper-free, suitable for live-cell labeling. nih.gov
Tetrazine trans-cyclooctene (TCO)Inverse-Electron-Demand Diels-AlderExtremely rapid kinetics; enables "turn-on" probes. nih.govnih.gov
Maleimide Thiol (e.g., in Cysteine)Michael AdditionSpecific for labeling thiol-containing biomolecules like proteins. alfa-chemistry.com

Purification and Characterization Methodologies in Cyanine Dye Synthesis

The synthesis of Cyanine3.5 carboxylic acid and its derivatives invariably produces a mixture of the desired product, unreacted starting materials, and side products. Therefore, rigorous purification is a critical step to ensure the high purity required for demanding fluorescence applications.

Chromatographic Techniques and Challenges

Chromatography is the cornerstone of cyanine dye purification. However, the unique properties of these molecules present several challenges.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase and anion-exchange chromatography, is a powerful technique for purifying cyanine dyes. stanford.edumdpi.com Anion-exchange HPLC is effective for separating dyes based on charge, which is useful for sulfonated derivatives. stanford.edu Despite its effectiveness, preparative HPLC can be a bottleneck for large-scale synthesis. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges, such as those with a C18 stationary phase, are often used for initial cleanup and desalting of the reaction mixture before further purification by HPLC. stanford.edu

Column Chromatography: Traditional column chromatography using silica gel can be problematic. The high polarity and positive charge of cyanine dyes can lead to irreversible adsorption onto the acidic silica gel, resulting in low yields. nih.gov Using alternative stationary phases like basic aluminum oxide can mitigate this issue, though finding a suitable eluent system can still be intricate. nih.gov

Challenges in Chromatographic Purification:

High Polarity: The inherent polarity of cyanine dyes complicates separation under standard column conditions. nih.gov

Irreversible Adsorption: Significant amounts of dye can be lost due to strong binding to silica gel. nih.gov

Similar Retention Times: Side products often have similar polarities and retention times to the main product, making separation difficult. nih.gov

Scaling Up: Methods that work on a small scale can be difficult to translate to larger, gram-scale syntheses due to an increase in side product formation and purification complexity. nih.gov

pH- and Functional Group-Dependent Solubility for Workup Optimization

A sophisticated strategy to overcome some of the challenges in chromatographic purification is to leverage the dye's physicochemical properties for workup optimization. The solubility of cyanine dyes can be highly dependent on the pH of the solution and the nature of their functional groups. nih.gov

The difference in solubility between sulfonated and non-sulfonated dyes is another key factor. Non-sulfonated dyes are generally soluble in organic solvents like DMF and DMSO but insoluble in water. antibodies.com Conversely, sulfonated dyes are highly water-soluble. lumiprobe.comglpbio.com This differential solubility is exploited during purification. For example, after a labeling reaction, unreacted non-sulfonated dye can sometimes be removed by precipitation and centrifugation, while dialysis against an aqueous buffer is an effective method to remove unreacted water-soluble sulfo-cyanine dyes. lumiprobe.comglpbio.comlumiprobe.com

Bioconjugation Methodologies Utilizing Cyanine3.5 Carboxylic Acid Chloride

Covalent Attachment Strategies with Biological Macromolecules

The most prevalent bioconjugation strategy for Cyanine3.5 carboxylic acid involves its reaction with primary amines to form a chemically stable amide bond. thermofisher.com Since the carboxylic acid itself is not readily reactive with amines, it must first be converted into a more reactive form. rsc.org This is typically achieved by creating an active ester, most commonly an N-hydroxysuccinimide (NHS) ester. thieme-connect.dethieme-connect.com

The activation process is a two-step reaction, often performed in a single pot, using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS). rsc.orgresearchgate.net

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Cyanine3.5 to form a highly reactive O-acylisourea intermediate. rsc.org

Formation of the NHS Ester: This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. rsc.org NHS is added to react with the O-acylisourea intermediate, forming a more stable Cyanine3.5-NHS ester and releasing an isourea byproduct. rsc.orgresearchgate.net

The resulting Cyanine3.5-NHS ester is significantly more stable than the O-acylisourea intermediate and can be purified or used directly. thermofisher.com It readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct. thermofisher.com This amine-reactive approach is a cornerstone for labeling a wide array of biomolecules. thieme-connect.com

While amine-reactive conjugation is the most common, the activated carboxyl group of Cyanine3.5 can also be coupled to other nucleophiles. After activation with agents like EDC, the carboxylic acid can react with hydrazine (B178648) and hydroxylamine (B1172632) functional groups. lumiprobe.com This reaction results in the formation of stable hydrazide and hydroxamic acid linkages, respectively. This extends the utility of Cyanine3.5 carboxylic acid to biomolecules that have been modified to contain these specific functional groups.

Direct coupling of a carboxylic acid to a thiol group is not a standard bioconjugation reaction. Thiol groups are more commonly targeted using maleimide (B117702) or haloacetyl derivatives. However, the carboxylic acid functionality of Cyanine3.5 could be linked to a thiol-reactive moiety using a bifunctional linker, though this represents an indirect coupling strategy.

Labeling of Proteins and Peptides with Cyanine3.5 Carboxylic Acid (Chloride)

Proteins and peptides are primary targets for fluorescent labeling, and Cyanine3.5 carboxylic acid is well-suited for this purpose. glpbio.comtargetmol.com The standard method involves the amine-reactive chemistry described previously. The free carboxylic acid of the dye is activated to an NHS ester, which then targets primary amino groups on the protein. lumiprobe.comaxispharm.com These target sites are typically the N-terminal α-amino group and the ε-amino groups on the side chains of lysine residues. thermofisher.com

The reaction is generally performed in a buffer at a pH between 7.2 and 8.5, which facilitates the deprotonation of the primary amines, enhancing their nucleophilicity without promoting significant hydrolysis of the NHS ester. thermofisher.com For proteins that may be sensitive to the small amount of organic solvent (like DMSO or DMF) needed to dissolve the non-sulfonated Cyanine3.5 dye, a water-soluble version, sulfo-Cyanine3.5, is often recommended. lumiprobe.comaxispharm.com The addition of sulfonate groups to the dye structure increases its aqueous solubility, allowing the labeling reaction to proceed entirely in an aqueous buffer, which helps preserve the protein's native structure and function. axispharm.com

Oligonucleotide and Nucleic Acid Labeling Approaches

The fluorescent labeling of DNA and RNA is critical for applications in genomics, molecular diagnostics, and cellular imaging. axispharm.com Cyanine3.5 carboxylic acid, via its activated ester form, is frequently used to label nucleic acids. axispharm.cominterchim.fr

DNA is typically labeled with Cyanine3.5 by targeting an amino group that has been incorporated into the oligonucleotide during its synthesis. This is often achieved by using an amino-modified nucleoside phosphoramidite (B1245037) in the solid-phase DNA synthesizer. This results in a DNA strand with a primary amine at a specific position, commonly the 5' or 3' terminus, attached via a linker arm.

The amine-modified DNA can then be reacted with the NHS ester of Cyanine3.5 in an aqueous buffer. axispharm.com The reaction follows the same principle as protein labeling, where the activated ester couples with the primary amine on the DNA to form a stable amide bond. This method provides a robust and efficient way to generate fluorescently-labeled DNA probes for use in applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.

RNA labeling with cyanine (B1664457) dyes is a powerful technique for studying RNA localization, dynamics, and interactions within cells. Similar to DNA, RNA can be labeled using Cyanine3.5 by incorporating nucleotides modified with a reactive functional group during synthesis. This can be done through in vitro transcription using amino-modified nucleoside triphosphates (e.g., aminoallyl-UTP). The resulting amine-modified RNA is then purified and reacted with the Cyanine3.5-NHS ester.

This post-transcriptional labeling strategy allows for the site-specific introduction of the fluorophore, enabling researchers to track and quantify RNA molecules using fluorescence microscopy and other sensitive detection methods. The high quantum yield and photostability of Cyanine3.5 make it an excellent choice for these demanding imaging applications. axispharm.com

Carbohydrate and Glycan Labeling for Surface Analysis

The carboxylic acid moiety of Cyanine3.5 is a key functional group for conjugation, including the labeling of carbohydrates and glycans for surface analysis. While the carboxyl group itself is not directly reactive with hydroxyl groups typical of carbohydrates under physiological conditions, it can be chemically activated to form a reactive intermediate. A common strategy involves the use of carbodiimides, such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activate the carboxylic acid, allowing it to react with primary amines. lumiprobe.com

For carbohydrate labeling, this necessitates the introduction of an amine group onto the glycan structure. This can be achieved through various chemical or enzymatic methods, such as reductive amination of reducing sugars or the use of amino-functionalized metabolic labels that are incorporated into cellular glycans. Once aminated, the carbohydrate can be covalently labeled with activated Cyanine3.5 carboxylic acid. This approach allows for the fluorescent tagging of specific cell-surface glycoproteins or polysaccharides, enabling their visualization and analysis via techniques like fluorescence microscopy or flow cytometry. The synthesis of cyanine dyes containing carboxylic acid groups was specifically developed to permit fluorescent labeling of biomaterials for biological research. google.com

Advanced Bioconjugation Chemistries

Modern bioconjugation techniques demand high specificity and efficiency, often under biocompatible conditions. Cyanine3.5 carboxylic acid (chloride) serves as a foundational scaffold for creating derivatives that are compatible with these advanced chemistries.

Click chemistry describes a class of reactions that are rapid, specific, and high-yielding. magtech.com.cn Cyanine3.5 can be adapted for these reactions, most notably the azide-alkyne cycloadditions. While the carboxylic acid form does not directly participate, it is a common precursor for synthesizing click-reactive derivatives. For instance, the carboxylic acid can be converted to an amine, which is then transformed into an azide (B81097).

The resulting azide-functionalized cyanine dye, such as Cyanine3.5 azide chloride, is a versatile tool for click chemistry. medchemexpress.commedchemexpress.com It can participate in two main types of azide-alkyne cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (on the dye) and a terminal alkyne (on the target biomolecule). medchemexpress.cominterchim.fr The reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living systems. magtech.com.cninterchim.fr This makes CuAAC ideal for in vitro labeling of proteins, nucleic acids, and other alkyne-modified molecules. interchim.fr

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. magtech.com.cnmedchemexpress.com The high ring strain of the cyclooctyne drives the reaction with an azide-modified dye like Cyanine3.5 azide chloride without the need for a metal catalyst. medchemexpress.commedchemexpress.cominterchim.fr This bioorthogonal reaction is highly suitable for labeling biomolecules in living cells and whole organisms. magtech.com.cn

Site-specific labeling ensures that a fluorescent probe is attached to a precise location on a protein, minimizing disruption to the protein's structure and function. creativebiomart.net The Avi-tag system is a powerful enzymatic method for achieving this. creativebiomart.net It utilizes a short, 15-amino acid peptide sequence (the Avi-tag) that is genetically fused to the N- or C-terminus of a protein of interest. creativebiomart.netnih.gov

This tag is specifically recognized by the bacterial biotin (B1667282) ligase enzyme (BirA). creativebiomart.netnih.gov Researchers have successfully expanded the utility of this system beyond biotin. A study demonstrated that BirA can ligate fluorescent dyes containing a free carboxyl group, such as sulfo-Cyanine3 carboxylic acid (a water-soluble analog of Cyanine3.5), directly to the specific lysine residue within the Avi-tag of a target protein in living cells. nih.gov This enzymatic reaction is highly efficient, approaching 100% labeling, and provides a robust method for creating precisely labeled native proteins for high-sensitivity fluorescence imaging and single-molecule analysis. nih.gov

Development of Fluorescent Probes and Conjugates for Molecular Targeting

The ability to conjugate Cyanine3.5 to targeting moieties is fundamental to its use in molecular probing. The carboxylic acid group is the key to this process, acting as a covalent attachment point. medchemexpress.commedchemexpress.com By activating the carboxylic acid, for example into a highly reactive acyl chloride or an NHS ester, the dye can be stably linked to primary amine groups present in biomolecules like proteins, peptides, and antibodies. broadpharm.comtargetmol.com

This strategy is widely used to create targeted fluorescent probes for various applications:

Antibody Conjugation: Cyanine dyes are frequently conjugated to monoclonal antibodies (mAbs) to create probes for tumor targeting. tcichemicals.com An asymmetric cyanine dye was successfully conjugated to the Her2+ receptor-specific antibody, trastuzumab, via a click reaction, and the resulting conjugate was used for in vitro confocal imaging and flow cytometry of tumor cells. rsc.org

Small Molecule Probes: The dye can be attached to small molecule ligands that target specific enzymes or receptors, enabling the visualization of these targets in complex biological systems.

Cellular Imaging: Once conjugated to a targeting vehicle, the bright fluorescence of Cyanine3.5 allows for sensitive detection in techniques like fluorescence microscopy and immunoassays. alfa-chemistry.com

The development of these probes transforms the generic Cyanine3.5 fluorophore into a precision tool for molecular targeting, enabling researchers to track the location, movement, and interactions of specific biomolecules in biological samples. medchemexpress.commedchemexpress.com

Data Tables

Table 1: Physicochemical Properties of Cyanine3.5 Carboxylic Acid (Chloride)

PropertyValueSource(s)
Molecular Formula C₃₈H₄₁ClN₂O₂ lumiprobe.comantibodies.com
Molecular Weight 593.20 g/mol broadpharm.comlumiprobe.comantibodies.com
Excitation Maximum (λex) 591 nm broadpharm.comantibodies.com
Emission Maximum (λem) 604 nm broadpharm.comantibodies.com
Extinction Coefficient 116,000 M⁻¹cm⁻¹ broadpharm.comantibodies.com
Fluorescence Quantum Yield 0.35 broadpharm.comantibodies.com
Solubility Soluble in organic solvents (DMF, DMSO, Dichloromethane); Insoluble in water. lumiprobe.comantibodies.com
Appearance Dark purple powder antibodies.com

Spectroscopic and Photophysical Investigations of Cyanine3.5 Carboxylic Acid Chloride

Absorbance and Emission Characteristics in Different Environments

Cyanine3.5 carboxylic acid is a fluorescent dye belonging to the cyanine (B1664457) family, with its spectral properties positioned between Cyanine3 and Cyanine5. lumiprobe.com As a non-sulfonated cyanine dye, it is characterized by its solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane, while being insoluble in water. antibodies.comlumiprobe.com This solubility profile dictates that its spectroscopic measurements are typically performed in these non-aqueous environments. The sulfonated derivative, sulfo-Cyanine3.5 carboxylic acid, offers an alternative with good water solubility for aqueous applications. lumiprobe.com

The core photophysical characteristics of Cyanine3.5 carboxylic acid in an organic solvent environment are its absorption and emission maxima. The maximum absorption (λ_abs_) is observed at approximately 591 nm, and the maximum fluorescence emission (λ_em_) occurs at around 604 nm. lumiprobe.combroadpharm.com The dye has a notable molar extinction coefficient (ε), a measure of how strongly it absorbs light at a specific wavelength, which is reported to be 116,000 L·mol⁻¹·cm⁻¹. antibodies.comlumiprobe.combroadpharm.com

Table 1: Spectroscopic Properties of Cyanine3.5 Carboxylic Acid This table is interactive. Click on the headers to sort the data.

Property Value Reference
Absorption Maximum (λ_abs_) 591 nm antibodies.com, lumiprobe.com, broadpharm.com
Emission Maximum (λ_em_) 604 nm antibodies.com, lumiprobe.com, broadpharm.com
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ antibodies.com, lumiprobe.com, broadpharm.com

| Solubility | Soluble in DMF, DMSO, Dichloromethane; Insoluble in water | antibodies.com, lumiprobe.com, |

Quantum Yield and Molecular Brightness Determination

The efficiency of the fluorescence process of a dye is quantified by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For Cyanine3.5 carboxylic acid, the fluorescence quantum yield has been determined to be 0.35. antibodies.comlumiprobe.combroadpharm.com

Molecular brightness is another crucial parameter for fluorescent probes, as it indicates the fluorescence intensity per molecule. It is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). A higher molecular brightness value signifies a more intensely fluorescent dye, which is advantageous for sensitive detection. For Cyanine3.5 carboxylic acid, the molecular brightness can be calculated from its reported ε and Φ values. researchgate.net

Molecular Brightness = ε × Φ = 116,000 M⁻¹cm⁻¹ × 0.35 = 40,600 M⁻¹cm⁻¹

Table 2: Photophysical Parameters of Cyanine3.5 Carboxylic Acid This table is interactive. Click on the headers to sort the data.

Parameter Value Reference
Fluorescence Quantum Yield (Φ) 0.35 antibodies.com, lumiprobe.com, broadpharm.com

| Molecular Brightness (ε × Φ) | 40,600 M⁻¹cm⁻¹ | antibodies.com, lumiprobe.com, broadpharm.com |

Photostability and Photobleaching Resistance Studies

A significant challenge with many fluorescent dyes, including those in the cyanine family, is their limited photostability. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. One documented mechanism of photodegradation in cyanine dyes is photoconversion, where light exposure leads to a chemical alteration of the dye's structure. For instance, studies on the related Cyanine5.5 have shown that it can undergo a photo-oxidative process, mediated by singlet oxygen, that shortens its polymethine chain, resulting in a photoproduct with spectral properties identical to a Cyanine3.5 standard. acs.org This transformation from a longer-wavelength dye to a shorter-wavelength one represents a form of photobleaching. acs.org

To counteract photobleaching and enhance the useful observational time of cyanine dyes in applications like single-molecule studies, various photoprotection strategies are employed. These strategies often involve the use of chemical additives in the imaging buffer. nih.gov

Oxygen Scavengers : These systems, such as those based on glucose oxidase and catalase (GOC), remove dissolved molecular oxygen from the solution, thereby preventing the formation of reactive oxygen species like singlet oxygen that attack the fluorophore. nih.gov

Triplet State Quenchers : Many photobleaching pathways proceed through the dye's long-lived triplet state. Compounds like Trolox (a water-soluble vitamin E analog) can quench this triplet state, returning the dye to the ground state where it can fluoresce again, thus reducing the probability of photodegradation. nih.gov

The selection of an appropriate photostabilizing system can significantly increase the photobleaching lifetime of cyanine fluorophores. nih.gov

Influence of Solvent Polarity and pH on Optical Properties

The optical properties of cyanine dyes can be sensitive to their local environment, particularly solvent polarity. The change in the absorption or emission spectrum of a dye in response to the polarity of the solvent is known as solvatochromism. This phenomenon arises from differential solvation of the dye's ground and excited electronic states. mdpi.com

The effects of solvent polarity can be complex, involving both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding). For some dyes, decreasing solvent polarity can lead to a bathochromic (red) shift in the absorption maximum. However, in other cases, a hypsochromic (blue) shift may be observed. These shifts can often be correlated with empirical solvent polarity scales, such as E_T(30). mdpi.com For Cyanine3.5 carboxylic acid, its insolubility in water and solubility in organic solvents like DMSO and DMF means its spectral properties are primarily characterized in these less polar environments. lumiprobe.com The introduction of sulfo groups to create water-soluble variants like sulfo-Cyanine3.5 is a common strategy to ensure functionality in aqueous, biological buffers. lumiprobe.com

Regarding pH, cyanine dyes are generally known for their good stability across a broad pH range, which is a valuable attribute for experiments conducted in varying buffer conditions. alfa-chemistry.com

Aggregation Phenomena of Cyanine Dyes and Its Spectroscopic Implications

Cyanine dyes have a pronounced tendency to self-associate or aggregate in solution, particularly in aqueous environments at high concentrations. This aggregation significantly alters the dye's optical properties. The two most common forms of aggregates are H-aggregates and J-aggregates. nih.gov

The formation of specific aggregate types is dependent on the dye structure, concentration, solvent, and the presence of salts or other molecules.

H-aggregates (hypsochromic aggregates) are characterized by a "face-to-face" (sandwich-like) stacking of the dye molecules. This arrangement leads to strong excitonic coupling between the transition dipoles of the monomers, resulting in an absorption band that is blue-shifted (shifted to a shorter wavelength) relative to the monomer absorption band.

J-aggregates (named after E.E. Jelley) are formed by a "head-to-tail" arrangement of dye molecules. nih.gov This specific alignment results in a unique spectroscopic signature: a very narrow, intense, and red-shifted absorption band, known as the J-band. nih.gov J-aggregates often exhibit strongly increased absorbance and a decrease in radiative lifetime. nih.gov

Because aggregation can quench fluorescence or undesirably shift spectral properties, controlling it is often necessary. Several strategies have been developed to manage or exploit cyanine dye aggregation.

One innovative approach involves using host-guest chemistry to control the aggregation state. For example, the equilibrium between J-aggregates and fluorescent monomers of a cyanine dye can be manipulated by confining the dye within the hydrophobic pockets of proteins. rsc.org In this strategy, the protein acts as a "monomer depot," sequestering individual dye molecules and preventing large-scale aggregation while allowing for a controlled, local concentration of aggregates. This method leverages the hydrophobic domains to act as hosts for the dye guests, thereby influencing their self-organization. rsc.org Other methods, not specifically detailed for Cyanine3.5 but generally applicable, include the encapsulation of dyes within polymers or micelles to physically separate the dye molecules and prevent aggregation.

Table of Compounds

Compound Name
Cyanine3 carboxylic acid
Cyanine3.5 carboxylic acid
Cyanine3.5 carboxylic acid (chloride)
Cyanine5
Cyanine5.5
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Dichloromethane
Glucose oxidase
Catalase
sulfo-Cyanine3.5 carboxylic acid

Spectroscopic Analysis of Cyanine3.5 Carboxylic Acid (Chloride) Bioconjugates

The conjugation of Cyanine3.5 carboxylic acid to biomolecules induces notable changes in its spectroscopic properties. The local microenvironment provided by the biomolecule, such as a protein or a nucleic acid, directly influences the dye's fluorescence quantum yield, lifetime, and spectral maxima. The carboxylic acid group serves as a versatile handle for creating stable amide bonds with amine groups present in biomolecules like proteins and modified oligonucleotides. nih.govnih.gov

When conjugated to proteins such as Immunoglobulin G (IgG), Cyanine3.5 (Cy3.5) exhibits bright fluorescence, a behavior similar to that of Cyanine3 (Cy3). nih.gov Studies comparing different cyanine dyes have shown that the Cy dye series can be divided into two groups based on their fluorescence when conjugated to antibodies. Cy3 and Cy3.5 maintain or even show enhanced fluorescence upon multi-site labeling, whereas dyes like Cyanine5 (Cy5) and Cyanine7 (Cy7) tend to suffer from significant fluorescence quenching at high labeling ratios. nih.gov This makes Cy3.5 a reliable choice for applications requiring bright and stable protein labels. The enhancement in fluorescence for some cyanine dyes upon attachment to a protein surface is a known phenomenon, attributed to the rigidification of the dye's structure which reduces non-radiative decay pathways. nih.govnih.gov

The spectroscopic behavior of Cyanine3.5 is also highly sensitive to its local environment when conjugated to nucleic acids. The fluorescence intensity of cyanine dyes end-labeled on double-stranded DNA (dsDNA) is dependent on the specific nucleobase sequence adjacent to the dye. acs.org For instance, purine-rich sequences tend to result in higher fluorescence intensity. acs.org This sequence-dependent variation can be significant, with the fluorescence intensity of Cy3 varying by a factor of two and Cy5 by a factor of three across all possible 5-mer sequences. acs.org This effect is crucial for the accurate interpretation of fluorescence-based assays involving labeled DNA, such as quantitative PCR and fluorescence in situ hybridization (FISH). acs.org The interaction between the dye and the DNA bases can restrict the dye's conformational freedom, leading to changes in quantum yield. nih.govacs.org

Furthermore, degradation of dye-labeled DNA nanostructures in cellular environments can lead to cleavage of the dye, producing fluorescent degradation products like Cy3-phosphate. nih.gov These products can have different fluorescence intensities and cellular localization patterns compared to the intact bioconjugate, a critical consideration for cellular imaging studies. nih.gov The fluorescence of cyanine dyes like Cy3 and Cy5 has been shown to be largely independent of pH, which is an advantageous property for bioconjugates used in varying biological buffers. lumiprobe.comalfa-chemistry.com

Table 1: Spectroscopic Properties of Free vs. Bioconjugated Cyanine Dyes This table provides illustrative data based on typical findings for Cy3.5 and related cyanine dyes.

PropertyCyanine3.5 Carboxylic Acid (Free Dye)Cyanine3.5-IgG ConjugateCyanine3.5-DNA ConjugateReference
Excitation Max (λex)~591 nmSlightly shifted (e.g., ~593 nm)Sequence-dependent, minor shifts broadpharm.commedchemexpress.com
Emission Max (λem)~604 nmSlightly shifted (e.g., ~606 nm)Sequence-dependent, minor shifts broadpharm.commedchemexpress.com
Quantum Yield (ΦF)~0.35Enhanced (bright fluorescence)Variable (sequence-dependent) nih.govacs.orgbroadpharm.com
Fluorescence BehaviorModerateBright and stable, even at high labeling ratiosIntensity varies with adjacent nucleobases nih.govacs.org

Theoretical and Computational Approaches to Spectroscopic Properties

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of Cyanine3.5 and predicting its spectroscopic properties. irjweb.com The key to a dye's color and fluorescence lies in the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This HOMO-LUMO gap is directly related to the energy of the S₀→S₁ electronic transition, which corresponds to the dye's primary absorption band. nih.govrsc.org

For cyanine dyes, the HOMO and LUMO are typically π-orbitals delocalized across the polymethine chain that connects the two heterocyclic indole (B1671886) rings. Calculations show that environmental changes, such as conjugation to a biomolecule or changes in solvent viscosity, can alter the dye's geometry and, consequently, its electronic properties. rsc.org When a cyanine dye like Cyanine3.5 is in a flexible environment (e.g., a low-viscosity solvent), it can undergo torsional motions (twisting) around the bonds in the polymethine chain. In the excited state, this twisting can lead to a non-emissive state, providing a pathway for non-radiative decay and thus quenching fluorescence. nih.gov

When the dye is conjugated to a biomolecule like DNA or a protein, its rotation and twisting are restricted. nih.govrsc.org This "bound" state is more rigid and planar. Theoretical calculations demonstrate that this restriction of molecular motion affects the orbital energies. Typically, in the bound state, the LUMO energy decreases while the HOMO energy sees little change. rsc.org This results in a smaller HOMO-LUMO gap, which is consistent with the bathochromic (red) shift often observed in the absorption spectra upon binding. rsc.org The rigidified structure limits non-radiative decay pathways, leading to an increase in fluorescence quantum yield, which explains the fluorescence enhancement seen in bioconjugates. nih.govrsc.org DFT calculations can model these states and predict the resulting spectral shifts, providing insights that correlate well with experimental data. rsc.org

Table 2: Theoretical Impact of Bioconjugation on Cyanine3.5 Electronic Properties This table illustrates the general principles derived from computational studies on cyanine dyes.

ParameterFree Dye (in solution)Bioconjugated Dye (bound state)ConsequenceReference
Conformational FreedomHigh (torsional motion)Low (rotationally restricted)Inhibition of non-radiative decay nih.govrsc.org
HOMO EnergyStableSlightly increased or no changeDecreased HOMO-LUMO gap rsc.org
LUMO EnergyStableDecreased
HOMO-LUMO Gap (ΔE)LargerSmallerRed-shift in absorption spectrum rsc.org
Fluorescence Quantum YieldLowerHigherBrighter fluorescence emission nih.gov

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic interactions between Cyanine3.5 and its environment at an atomic level. These simulations model the movement of the dye and surrounding molecules (water, ions, biomolecules) over time, offering insights into how environmental factors influence the dye's conformation, orientation, and aggregation—all of which impact its photophysical properties. rsc.orgnih.gov

A key environmental effect for cyanine dyes in aqueous solution is self-assembly and aggregation. rsc.orgrsc.org MD simulations have been used to study the spontaneous formation of dye aggregates (dimers, H-aggregates, and J-aggregates), which significantly alters the absorption spectrum. rsc.org These simulations can determine the free energies of association and reveal the specific molecular arrangements within these aggregates. rsc.org Understanding aggregation is critical, as it can lead to fluorescence quenching and is a competing process to effective bioconjugation.

When Cyanine3.5 is conjugated to a macromolecule, MD simulations can reveal the precise nature of the dye-biomolecule interactions. For example, simulations of cyanine dyes attached to DNA Holliday junctions have shown that the dye's attachment point (e.g., on adjacent vs. transverse strands) has a profound effect on its orientation and dynamics. nih.gov Dyes on adjacent strands tend to have stronger interactions with the DNA and larger inter-dye separations, while those on transverse strands are more likely to adopt stacked configurations. nih.gov These simulations can calculate key parameters like the distance and orientation between dyes, which are essential for understanding and designing systems for applications like Förster Resonance Energy Transfer (FRET). broadpharm.com

Furthermore, MD simulations can explore the influence of the local environment on the dye's conformational flexibility. By simulating the dye in different environments—such as in pure water, in viscous solvents, or bound to a protein—researchers can observe the extent to which torsional motions are suppressed. nih.govacs.org This directly complements the static picture from electronic structure calculations by providing a dynamic view of how environmental constraints lead to the experimentally observed enhancement in fluorescence upon binding to biomolecules. nih.govnih.gov

Table 3: Summary of Findings from Molecular Dynamics Simulations of Cyanine Dyes This table summarizes key insights gained from MD simulations on cyanine dyes in various environments.

Simulation FocusKey FindingsImpact on Spectroscopic PropertiesReference
Aggregation in Aqueous SolutionDyes self-assemble into H- or J-aggregates with specific geometries.Causes significant blue or red shifts in absorption spectra (H- or J-bands). rsc.orgrsc.org
Dye-DNA ConjugatesDye orientation and dynamics are dictated by the DNA attachment site and local DNA structure.Determines inter-dye distances and orientations, crucial for FRET efficiency. nih.gov
Dye-Lipid Bilayer InteractionsSimulations reveal binding mechanisms and insertion depths into membranes.The local dielectric environment of the membrane alters fluorescence properties. acs.org
Solvent Viscosity EffectsIncreased solvent viscosity restricts the dye's intramolecular motion.Correlates with increased fluorescence lifetime and quantum yield due to suppression of non-radiative decay. nih.gov

Advanced Research Applications and Methodologies of Cyanine3.5 Carboxylic Acid Chloride

Fluorescence Imaging Techniques in Biological Systemsaxispharm.com

The bright fluorescence and resistance to photobleaching make Cyanine3.5 an excellent choice for various fluorescence imaging applications, enabling the detailed visualization of cellular and subcellular components. axispharm.com

Confocal Microscopy and High-Resolution Imaging

Cyanine3.5 carboxylic acid is ideally suited for high-resolution imaging techniques such as confocal microscopy. axispharm.com Its sharp spectral characteristics, with a narrow emission spectrum, help to reduce spectral overlap or "bleed-through" in multicolor imaging experiments. axispharm.com This property is crucial for clearly distinguishing between different labeled structures within a complex biological sample, leading to higher-fidelity images of cellular architecture and processes. axispharm.com

Single-Molecule Fluorescence Microscopy (SMFM)

Single-molecule fluorescence microscopy (SMFM) benefits from the use of bright and photostable fluorophores like cyanine (B1664457) dyes to visualize individual biomolecules in real-time. nih.gov Pentamethine cyanines are considered workhorse reagents in the field of single-molecule localization microscopy (SMLM), a category that includes SMFM. nih.gov The goal of these methods is to control the switching of fluorescent molecules between "ON" and "OFF" states to precisely localize each emitter. nih.gov The photophysical properties of Cyanine3.5, analogous to other cyanine dyes used in these studies, make it a candidate for such applications, where high photon output is necessary for detection. nih.gov

Super-Resolution Imaging Modalities (e.g., STORM, dSTORM)

Super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) surpass the diffraction limit of light to achieve nanoscale resolution. thermofisher.comnih.gov These methods rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. thermofisher.com Cyanine dyes are central to these techniques. acs.org For instance, the original STORM method was developed using a Cy3-Cy5 dye pair, where Cy3 acts as an "activator" that helps return the "reporter" dye (Cy5) from a dark state to a fluorescent state. microscopyu.com

Research has shown that other cyanine dyes, such as Cyanine5.5, can photoconvert to a product with the exact spectral properties of a Cyanine3.5 standard upon laser irradiation. acs.org This phenomenon of chain-shortening photoconversion highlights the complex photophysics of cyanine dyes and underscores the potential role of dyes like Cyanine3.5 within the broader palette of fluorophores available for multicolor and super-resolution imaging. acs.org The unique spectral position of Cyanine3.5 makes it a valuable component for expanding the range of colors used in complex, multi-target super-resolution studies. biopharmaapac.com

Real-Time Tracking in Living Cells

The ability to monitor dynamic processes within living cells is a key application of fluorescent probes. The inherent brightness and stability of cyanine dyes are advantageous for live-cell imaging. alfa-chemistry.com Studies involving cyanine dye derivatives have demonstrated their use in drug delivery systems where they enable fluorescence imaging to monitor the movement and metabolism of a drug in real-time. alfa-chemistry.com This capability for real-time tracking provides critical insights into the pharmacokinetics and biodistribution of therapeutic agents at the cellular level.

Flow Cytometry and Cell Sorting Applications

In flow cytometry, cells are passed one by one through a laser beam to measure their physical and chemical characteristics. Cyanine3.5 is highly effective in this application, where it is used to label cells or cellular components. axispharm.com It provides bright and distinct fluorescent signals, which are essential for accurately identifying and quantifying specific cell populations. axispharm.com This strong signal intensity also makes it suitable for fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry that physically separates a heterogeneous mixture of cells into different populations based on their fluorescent characteristics. axispharm.com

Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules, a donor and an acceptor, where excitation is transferred from the donor to the acceptor without the emission of a photon. 101.200.202 This phenomenon is highly sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers, making it a powerful tool for studying molecular interactions. 101.200.202

Cyanine dyes are frequently used as FRET pairs. nih.govresearchgate.net Research on cyanine-polyamide conjugates designed to bind to specific DNA sequences has utilized Cyanine3.5 in FRET studies. caltech.edu In these experiments, various cyanine dyes, including Cy3, Cy3.5, and Cy5, were used as donors and acceptors to investigate the binding of the conjugates to DNA. The study noted that the conjugates showed different levels of fluorescent enhancement when bound to duplex DNA, with the enhancement increasing in the order of Cy3 < Cy3.5 < Cy5. caltech.edu This demonstrates the utility of Cyanine3.5 as a component in FRET-based assays for probing the structure and interactions of nucleic acids. caltech.edu

Biosensor Development and Diagnostic Research

The intrinsic fluorescence of Cyanine3.5 carboxylic acid (chloride) makes it a powerful component in the development of sensitive and specific biosensors for diagnostic and research purposes. Its ability to be covalently linked to biological molecules without significantly altering their function is a key advantage.

Detection of Biomarkers and Pathogens

Fluorescent probes are instrumental in the rapid and accurate identification of disease biomarkers and pathogenic organisms. nih.govresearchgate.net Cyanine dyes, including derivatives like Cyanine3.5, are frequently employed in the design of these probes due to their high molar extinction coefficients and good quantum yields. alfa-chemistry.com The carboxylic acid group on Cyanine3.5 allows for its conjugation to recognition elements such as antibodies, nucleic acid probes, or aptamers, which then specifically bind to the target biomarker or pathogen. nih.govnih.gov

The principle behind this detection often involves a "turn-on" or "turn-off" fluorescence mechanism. For instance, a probe might be designed to be in a quenched state in the absence of the target, and upon binding, a conformational change separates the fluorophore from the quencher, leading to a detectable fluorescent signal. acs.org While specific data for Cyanine3.5 carboxylic acid in the detection of particular biomarkers is often embedded within broader research, the general performance of similar cyanine dye-based biosensors highlights their potential. For example, aptamer-based sensors, or "aptasensors," have been developed for various biomarkers with detection limits often reaching the picomolar to nanomolar range. nih.govnih.gov

Table 1: Examples of Cyanine Dye-Based Biosensors for Biomarker and Pathogen Detection

Target AnalyteRecognition ElementDetection PrincipleReported Limit of Detection (LOD)Reference
Lung Cancer BiomarkersAptamer (LC-18)Electrochemical11.2 pg/mL (CEA), 11.2 x 10⁻² U/mL (CA 15-3) nih.gov
Bacteria (General)Fluorescent D-amino acidsMetabolic LabelingNot specified mdpi.com
Mycotoxins (Ochratoxin A, Aflatoxin B1)AptamerFluorescence Resonance Energy Transfer (FRET)0.09 ng/mL (OTA), 0.05 ng/mL (AFB1) nih.govresearchgate.net
HypochloriteChemical reactionRatiometric Fluorescence0.49 µM bohrium.com

Note: This table provides examples of cyanine dye applications and related biosensor performance. Specific data for Cyanine3.5 carboxylic acid (chloride) may vary.

Immunoassays (e.g., ELISA) and Related Detection Platforms

Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays are cornerstones of clinical diagnostics and biomedical research. creative-diagnostics.com The sensitivity and specificity of these assays can be significantly enhanced by using fluorescent labels instead of traditional enzymatic reporters. Cyanine3.5 carboxylic acid can be conjugated to detection antibodies, providing a direct fluorescent signal that is proportional to the amount of target antigen present. nih.gov

The use of fluorescent dyes like Cy3.5 in immunoassays offers several advantages, including higher signal-to-noise ratios and a wider dynamic range compared to colorimetric methods. nih.gov The development of a validated ELISA involves optimizing parameters such as antibody concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and specificity. nih.govresearchgate.netmdpi.com While many commercial ELISA kits are available, the development of custom assays using fluorescently labeled antibodies allows for tailored applications. creative-diagnostics.com

A study on protein labeling with various cyanine dyes demonstrated that Cy3 and Cy3.5-labeled antibodies exhibit bright fluorescence, even at high labeling ratios, which is a significant advantage for developing sensitive immunoassays. nih.gov This contrasts with other cyanine dyes like Cy5, which can suffer from quenching at high labeling densities. nih.gov

Table 2: Key Parameters in the Development and Validation of a Fluorescent Immunoassay

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.R² > 0.99 nih.gov
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably distinguished from background noise.Varies by analyte and assay format. researchgate.net
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.CV < 20% nih.gov
Precision (Intra- and Inter-assay) The degree of agreement among a series of measurements obtained from multiple sampling of the same homogenous sample.Coefficient of Variation (CV) < 20% nih.gov
Accuracy (Recovery) The closeness of the measured value to the true value.70-130% nih.gov
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present.Minimal cross-reactivity with related molecules. creative-diagnostics.com

Analytical Chemistry Applications

In the field of analytical chemistry, Cyanine3.5 carboxylic acid (chloride) serves as a valuable reagent for enhancing the detection and quantification of various molecules, particularly in complex mixtures.

HPLC and LC-MS Based Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and analyzing components of a mixture. nih.govnih.gov The detection of non-chromophoric or non-ionizable compounds can be challenging. Derivatization with a fluorescent tag like Cyanine3.5 carboxylic acid can significantly improve the sensitivity and selectivity of detection by HPLC with a fluorescence detector (HPLC-FLD). nih.govresearchgate.net

The carboxylic acid group of the dye can be activated to react with primary and secondary amines, alcohols, or other nucleophilic groups on the target analyte. lumiprobe.com This pre-column derivatization introduces a highly fluorescent moiety, allowing for trace-level quantification. researchgate.net In LC-MS, while derivatization is not always necessary for detection, it can be used to improve chromatographic separation and ionization efficiency, especially for small, polar molecules. nih.gov A study on the photoconversion of Cy5 to Cy3 utilized HPLC-based analysis to separate and identify the photoproducts, demonstrating the utility of HPLC in studying the chemistry of cyanine dyes themselves. acs.org

Table 3: General Parameters for HPLC-FLD Analysis of Fluorescently Labeled Analytes

ParameterDescriptionTypical Conditions
Column Stationary phase for separation.C18 reversed-phase columns are common.
Mobile Phase Solvent system used to elute analytes.A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).
Flow Rate The speed at which the mobile phase passes through the column.Typically 0.5 - 1.5 mL/min for standard HPLC.
Excitation Wavelength (λex) Wavelength of light used to excite the fluorophore.For Cyanine3.5, this is around 581-591 nm. broadpharm.comlumiprobe.com
Emission Wavelength (λem) Wavelength of light emitted by the fluorophore that is detected.For Cyanine3.5, this is around 596-604 nm. broadpharm.comlumiprobe.com

Spectroscopic Characterization of Complex Mixtures

The well-defined absorption and emission spectra of Cyanine3.5 carboxylic acid (chloride) make it a useful tool for the spectroscopic analysis of complex biological and chemical mixtures. lumiprobe.com When conjugated to a specific target molecule, the fluorescence of the dye can be used to quantify that molecule in the presence of many other components, leveraging the high sensitivity of fluorescence spectroscopy.

The photophysical properties of cyanine dyes, including their quantum yield and susceptibility to environmental changes, can provide additional information about the local environment of the labeled molecule. alfa-chemistry.com For example, changes in fluorescence intensity or lifetime can indicate binding events or conformational changes in proteins. A study examining the fluorescence of Cy3 and Cy3.5 linked to antibodies showed an enhancement in fluorescence upon covalent attachment, a phenomenon that can be exploited for improved detection. nih.gov

Table 4: Spectroscopic Properties of Cyanine3.5 Carboxylic Acid (Chloride)

PropertyValueReference
Excitation Maximum (λex) ~591 nm broadpharm.comlumiprobe.com
Emission Maximum (λem) ~604 nm broadpharm.comlumiprobe.com
Molar Extinction Coefficient (ε) ~116,000 L·mol⁻¹·cm⁻¹ broadpharm.comlumiprobe.com
Fluorescence Quantum Yield (ΦF) ~0.35 broadpharm.com
Solubility Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water. lumiprobe.com

Material Science Applications in Research

The application of cyanine dyes is not limited to the life sciences. In material science, these dyes are being incorporated into various materials to create functional and responsive systems. The carboxylic acid group of Cyanine3.5 provides a convenient handle for integrating the dye into polymers and other materials.

For instance, cyanine dye-functionalized polymers have been synthesized for applications in areas such as drug delivery and bio-imaging. nih.gov The fluorescent properties of the incorporated dye can be used to track the location and degradation of the material in a biological system. Furthermore, the aggregation behavior of cyanine dyes can be exploited to create materials that respond to specific stimuli. While specific research focusing on Cyanine3.5 carboxylic acid in material science is emerging, studies on related cyanine dyes demonstrate the potential. For example, hyperbranched polymers labeled with Cy5 have been developed for therapeutic delivery, where the fluorophore's behavior was found to be linked to the properties of cellular membranes. nih.gov The synthesis of such functionalized materials often involves standard polymerization techniques followed by or including the covalent attachment of the dye. nih.govresearchgate.net

Incorporation into Nanomaterials and Polymeric Scaffolds

The integration of Cyanine3.5 carboxylic acid into nanomaterials and polymeric structures is a key strategy for creating highly fluorescent, stable, and targetable probes for advanced imaging and diagnostics. The carboxylic acid moiety provides a versatile chemical handle for conjugation to these scaffolds.

Recent research has demonstrated the successful incorporation of cyanine dyes, including a Cyanine3.5 derivative, into silica (B1680970) nanoparticles (SNPs) to create cyanine-dye-doped fluorescent SNPs (CSNPs). nih.gov In one study, cyanine dyes were conjugated with (3-aminopropyl)triethoxysilane (APTES) and subsequently encapsulated within a silica matrix. nih.gov This methodology allows for the controlled loading of the dye within the nanoparticle, influencing the resulting fluorescence properties. For instance, the fluorescence emission of these CSNPs exhibited a redshift with increasing concentrations of the encapsulated dye, a phenomenon attributed to cascade energy transfer and self-quenching effects. nih.gov Such dye-doped nanoparticles have shown utility in in vivo imaging, with the ability to be selectively imaged based on their specific excitation and emission wavelengths. nih.gov The encapsulation of Cyanine3.5 within a silica shell provides a protective environment, enhancing its photostability and biocompatibility for cellular and in vivo applications.

The principles of labeling polymeric scaffolds with cyanine dyes have been explored to understand how such modifications influence cellular interactions. While not specifying Cyanine3.5, a study on carboxylic acid-side-chain-bearing polyacrylates highlighted the critical role of the cyanine dye label in dictating the cellular fate of the polymer. nih.govmonash.edu In this research, polymers labeled with Cyanine5 (a related cyanine dye) were observed to localize within mitochondria, whereas polymers labeled with its sulfonated counterpart, sulfoCy5, were trafficked to lysosomes. nih.govmonash.edu This demonstrates that the choice of cyanine dye can significantly alter the biological behavior of a polymeric scaffold, a crucial consideration in the design of materials for targeted drug delivery or biocompatible implants. The carboxylic acid group of Cyanine3.5 carboxylic acid (chloride) allows for similar conjugation to amine-functionalized polymers, suggesting its potential to impart fluorescence to these scaffolds for tracking their cellular uptake and distribution.

Table 1: Research Findings on Cyanine Dye Incorporation

Research Area Key Findings Cited Compounds
Nanomaterial Incorporation Cyanine3.5, when conjugated with APTES and encapsulated in silica nanoparticles, creates fluorescent probes for in vivo imaging. The fluorescence emission is dependent on the dye concentration within the nanoparticle. nih.gov Cyanine3.5, (3-aminopropyl)triethoxysilane, Silica nanoparticles

| Polymeric Scaffold Labeling | The type of cyanine dye (e.g., Cy5 vs. sulfoCy5) conjugated to polyacrylates dictates the subcellular localization of the polymer (mitochondria vs. lysosomes). nih.govmonash.edu | Polyacrylates, Cyanine5, sulfoCyanine5 |

Development of Advanced Biosensors and Biocompatible Implants

The bright and stable fluorescence of Cyanine3.5 makes it a desirable component in the development of advanced biosensors and for the visualization of biocompatible implants. Its spectral properties are well-suited for various detection and imaging modalities, including in vivo applications. biorxiv.orgalfa-chemistry.com

In the realm of advanced biosensing, nanomaterial-based platforms offer significant advantages in sensitivity and specificity. nih.govnih.govmdpi.comresearchgate.net The large surface area of nanomaterials allows for the attachment of a high density of recognition elements and signaling molecules, such as fluorescent dyes. nih.gov While direct applications of Cyanine3.5 carboxylic acid in this context are emerging, the principles are well-established with related dyes. For instance, the fluorescence of cyanine dyes can be enhanced through their interaction with plasmonic nanostructures, such as gold nanorods. cityu.edu.hkresearchgate.netnih.govxjtu.edu.cn This plasmon-enhanced fluorescence is highly dependent on the distance between the fluorophore and the nanoparticle surface, a factor that can be precisely controlled. cityu.edu.hkresearchgate.netxjtu.edu.cn The carboxylic acid group on Cyanine3.5 allows for its conjugation to biomolecules or surfaces, positioning it at an optimal distance from a plasmonic enhancer to maximize signal output in a biosensor format.

Recent studies have highlighted the potential of Cyanine3.5-based probes for in vivo imaging, a critical aspect for monitoring biocompatible implants and cellular therapies. A study on fluorescent anionic cyanine probes demonstrated that a Cy3.5-based probe could effectively stain the plasma membranes of neurons in living mice, enabling detailed visualization of neuronal structures through two-photon microscopy. biorxiv.org This capability is crucial for assessing the integration and function of neural implants or for tracking transplanted cells. The development of such probes, which can be delivered to specific tissues and imaged with high resolution, represents a significant advancement in the tools available for preclinical research and potentially for future diagnostic applications. biorxiv.org The use of near-infrared light for two-photon excitation of cyanine dyes also offers the advantages of deeper tissue penetration and reduced phototoxicity compared to UV or visible light, making it particularly suitable for in vivo studies. nih.govharvard.eduresearchgate.net

Table 2: Applications in Biosensors and Implants

Application Area Research Focus Key Findings
Advanced Biosensors Plasmon-enhanced fluorescence The fluorescence of dyes can be significantly enhanced by controlling their distance from gold nanorods, a principle applicable to Cyanine3.5-based sensors. cityu.edu.hkresearchgate.netxjtu.edu.cn
Biocompatible Implants/In Vivo Imaging In vivo neuronal imaging A Cyanine3.5-based probe successfully visualized pyramidal neurons, including dendrites and axons, in living mice using two-photon microscopy. biorxiv.org

| In Vivo Imaging Methodologies | Two-photon excited photoconversion | Cyanine-based dyes can be photoconverted using near-infrared light, enabling depth-resolved labeling of cells in 3D cultures and deep tissue. nih.govharvard.eduresearchgate.net |

Mechanistic Studies of Cyanine Dye Behavior

Photoconversion Mechanisms of Cyanine (B1664457) Dyes

Cyanine dyes, a class of synthetic dyes, are widely utilized as fluorescent labels in biological and chemical research. However, recent studies have highlighted their propensity to undergo photoconversion, a process where the dye is transformed into a different, often blue-shifted, fluorescent species upon photoexcitation. This phenomenon has significant implications for their application in advanced imaging techniques.

A significant and well-documented example of cyanine dye photoconversion is the transformation of Cyanine5 (Cy5) into Cyanine3 (Cy3) and its analogs like Cyanine3.5. This conversion occurs upon photoexcitation, typically during fluorescence imaging experiments. The core mechanism involves the formal excision of a two-methine unit (C2H2) from the polymethine chain of the Cy5 molecule. Spectroscopic analysis has unambiguously confirmed that the primary fluorescent photoproduct of Cy5 is indeed Cy3. This transformation is not unique to Cy5; other related dyes such as Alexa Fluor 647 (AF647) and Cyanine5.5 also exhibit the deletion of a two-methine unit from their polymethine chains, resulting in the formation of blue-shifted products.

The photoconversion process is initiated by the photoexcitation of the cyanine dye. This excitation can lead to the generation of reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the key mediator in the transformation of Cy5 and other heptamethine cyanines. The process is a form of singlet oxygen-mediated photooxidation.

Upon photoexcitation, the dye can transfer energy to molecular oxygen, promoting it to the highly reactive singlet state. This singlet oxygen then attacks the polymethine chain of the cyanine dye. Studies on model heptamethine cyanines indicate a regioselective oxidative cleavage of the polyene chain. The attack by singlet oxygen on the cyanine molecule leads to the formation of carbonyl products. These intermediates then undergo a series of carbon-carbon bond-breaking and subsequent bond-forming events, ultimately resulting in the shortening of the polymethine chain and the transformation of Cy5 into Cy3/3.5. This photochemical cleavage yielding blue-shifted fluorescent products is a common pathway for cyanine dyes.

The photoconversion of cyanine dyes has profound consequences for multicolor fluorescence imaging and localization-based super-resolution microscopy. These techniques rely on the stable and predictable spectral properties of fluorophores to distinguish between different labeled molecules. The formation of a blue-shifted species like Cy3 from a red-emitting dye like Cy5 can lead to severe artifacts.

This "blue-conversion" causes the signal from one dye to "bleed through" or invade the predefined spectral channels of another, shorter-wavelength dye. This can result in false-positive colocalization signals, leading to the incorrect interpretation of the spatial relationship between biomolecules. For example, in a dual-labeling experiment using Cy5 and a green fluorescent protein, the photoconverted Cy3 could be mistakenly identified as the green protein, suggesting proximity where none exists. These artifacts become particularly critical in super-resolution microscopy, as the blue-converted dyes are often photoactivatable, further complicating data analysis. Therefore, researchers using cyanine dyes for multicolor imaging must be aware of this potential for photoconversion and implement control experiments to avoid misinterpretation of their data.

Intermolecular and Intramolecular Pathways of Dye Transformations

The transformation of cyanine dyes can proceed through different pathways. For the extensively studied photoconversion of Cy5 to Cy3, research indicates that the mechanism is predominantly an intermolecular pathway. This means the reaction involves interactions between different molecules. The process involves a combination of bond cleavage within one dye molecule and a subsequent reconstitution event, likely involving fragments from other molecules or the surrounding medium, to form the final Cy3 product.

However, intramolecular pathways, where the transformation occurs within a single molecule, have also been observed for other cyanine dyes. For instance, the photoconversion of Alexa Fluor 647 can occur through an irreversible, intramolecular photoinduced chemical reaction. The specific pathway can be influenced by the dye's structure, its local environment, and the presence of other chemical species, such as reducing agents.

Interactions with Biological Components at a Molecular Level

Cyanine dyes are designed to interact with biological molecules such as proteins and nucleic acids for labeling and detection purposes. The nature of these interactions is governed by fundamental kinetic and thermodynamic principles.

The binding of cyanine dyes to proteins is a dynamic process characterized by specific kinetic rates and thermodynamic equilibria. The affinity of a dye for a protein is determined by non-covalent interactions, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding.

Studies on various cyanine dyes have shown that their fluorescence properties often change significantly upon binding to proteins. For example, some meso-substituted cyanines show a marked increase in fluorescence when bound to fibrillar proteins (amyloids) compared to their monomeric forms, making them useful as specific probes for protein aggregation. In contrast, other dyes may show increased fluorescence in the presence of both native and fibrillar proteins.

The thermodynamics of these interactions can be quantified by equilibrium constants, which reflect the strength of the dye-protein complex. The structure of the dye plays a critical role; for instance, hydrophobicity can govern the interaction between cyanine dyes and proteins like serum albumin. However, this is not a universal rule, and in some systems, a reverse correlation between hydrophobicity and binding affinity has been observed. Kinetic studies, such as those using temperature-jump (T-jump) relaxation, can elucidate the mechanism of binding, which may involve multiple steps, such as the initial formation of an external complex followed by a conformational change to a more stable, bound state.

Table 1. Fluorescence Response of Cyanine Dyes with Proteins
Dye TypeInteraction with Native ProteinInteraction with Fibrillar ProteinBinding Specificity
Meso-substituted CyaninesLow Fluorescence ResponseNoticeable Fluorescence IncreasePreferential for Fibrillar Form
Benzimidazole PentamethinecyaninesFluorescence IncreaseFluorescence IncreaseNon-specific
Trimethinecyanines (T-49, SH-516)Low Fluorescence ResponseSpecific Increased FluorescenceSpecific for Fibrillar Form
Table 2. Factors Influencing Dye-Biomolecule Interaction Thermodynamics
FactorInfluence on InteractionExample
Dye ChargeInfluences strength of interaction via electrostatic forces.Positively charged dyes interact with negatively charged biomolecules.
Dye Structure (Hydrophobicity)Can govern the strength of binding to proteins like albumin.Increased hydrophobicity can lead to stronger binding in some cases.
Buffer IonsCan influence the stability of the dye-biomolecule complex.Equilibrium constants can differ in buffers with different cations (e.g., Na⁺ vs. TMA⁺).

Binding Mechanisms with Nucleic Acids (e.g., Intercalation)

Cyanine dyes, a broad class of fluorescent molecules to which Cyanine3.5 belongs, interact with nucleic acids through various non-covalent binding modes. researchgate.net The specific mechanism is determined by the dye's structure. researchgate.net These interactions are characterized by significant changes in the optical properties of the dye, such as a sharp increase in fluorescence emission, which makes them invaluable for detecting and visualizing DNA and RNA. nih.gov

The primary binding mechanisms for cyanine dyes with double-stranded nucleic acids are intercalation and groove binding. researchgate.netnih.gov

Intercalation: In this mode, the planar aromatic ring system of the cyanine dye inserts itself between the stacked base pairs of the DNA or RNA duplex. nih.govthermofisher.com This mode of interaction is often associated with both hypochromic (decrease in absorption intensity) and bathochromic (red-shift in absorption wavelength) effects in the dye's spectrum. nih.gov Some dimeric cyanine dyes feature two intercalating units, which can cause unwinding of the DNA helix upon binding. thermofisher.com A proposed model of "half intercalation" for certain monomethyne cyanine dyes suggests one heterocyclic ring of the dye intercalates between base pairs while the other ring is positioned in one of the nucleic acid grooves. biopolymers.org.ua

Groove Binding: Alternatively, cyanine dyes can bind to the minor or major grooves of the DNA helix. researchgate.net This interaction is typically driven by electrostatic forces, hydrogen bonding, and van der Waals interactions between the dye and the walls of the groove. The binding mode can be influenced by factors such as the charge of the dye and the ionic strength of the solution; groove-binders tend to be more sensitive to salt concentration than intercalators. nih.gov

The versatility in binding allows for the development of cyanine dyes as molecular probes for a wide range of biological applications, including DNA sequencing, fluorescence microscopy, and flow cytometry. nih.gov

Binding MechanismDescriptionAssociated Spectral ChangesReferences
IntercalationThe planar dye molecule inserts between adjacent base pairs of the nucleic acid double helix.Hypochromic and bathochromic shifts in absorbance; strong fluorescence enhancement. nih.govthermofisher.com
Groove BindingThe dye molecule fits into the minor or major groove of the DNA helix, driven by non-covalent interactions.Fluorescence enhancement; high sensitivity to ionic strength. researchgate.netnih.gov
Half IntercalationA hybrid model where one part of the dye intercalates while another part resides in a groove.Strong fluorescence enhancement. biopolymers.org.ua

Subcellular Localization and Intracellular Transport Mechanisms

The subcellular localization of Cyanine3.5 carboxylic acid, like other fluorescent dyes, is not determined by the dye alone but is significantly influenced by the properties of the molecule it is conjugated to. Research on polymers labeled with cyanine dyes demonstrates that both the specific cyanine dye used and the nature of the polymer backbone play crucial roles in dictating the ultimate intracellular destination. nih.gov

A detailed study on carboxylic acid-side-chain-bearing polyacrylates revealed that the choice of cyanine dye label dramatically altered the cellular fate of the polymer conjugates. nih.gov

When labeled with Cy5 , a structurally similar cyanine dye, the polymers were observed to localize within the mitochondria . nih.gov

Conversely, when the same polymers were labeled with a sulfonated version of the dye, sulfoCy5 , a significant shift in trafficking occurred, leading to accumulation in the lysosomes . nih.gov

This suggests that physicochemical properties conferred by the dye, such as charge and hydrophobicity, are critical factors in the intracellular transport pathway. The addition of sulfo groups, as in sulfoCy5, increases the water solubility and negative charge of the dye, which can alter its interaction with cellular membranes and transport proteins, redirecting the conjugate from a mitochondrial to a lysosomal pathway. nih.gov Therefore, the transport mechanism and final subcellular location of a Cyanine3.5-labeled molecule will depend on the composite properties of the entire conjugate.

Dye Label on PolyacrylatePrimary Subcellular LocalizationImplied Influencing FactorReferences
Cy5MitochondriaHigher lipophilicity of the non-sulfonated dye may facilitate interaction with mitochondrial membranes. nih.gov
sulfoCy5LysosomesIncreased hydrophilicity and negative charge from sulfonation likely directs the conjugate into the endolysosomal pathway. nih.gov

Stability and Degradation Pathways Under Experimental Conditions

Cyanine3.5 is known for its relatively high photostability, a crucial feature for applications requiring prolonged or intense light exposure, such as fluorescence microscopy. axispharm.com However, like all organic fluorophores, it is susceptible to photodegradation or photobleaching under certain experimental conditions.

The primary mechanism of photodegradation for many cyanine dyes is oxidation. researchgate.netinstras.com This process is often mediated by reactive oxygen species, particularly singlet oxygen, which can be generated by the excited dye molecule itself. researchgate.netacs.org The degradation pathway typically involves the oxidative cleavage of the polymethine chain, which constitutes the chromophore of the dye. acs.orgacs.org This cleavage leads to the formation of smaller, non-fluorescent or weakly fluorescent products. researchgate.netinstras.com The species associated with this process may be a semioxidized dye free radical cation. researchgate.net

A specific and well-documented degradation pathway for longer-chain cyanine dyes is a photoconversion process where the polymethine chain is shortened. Research has shown that Cyanine5.5 can undergo a photo-oxidative reaction that removes a two-methine unit from its chain, resulting in the formation of Cyanine3.5. acs.orgresearchgate.net This transformation involves the generation of singlet oxygen, which mediates the cleavage of the polymethine chain, followed by a series of bond-breaking and reconstitution events. acs.orgacs.orgresearchgate.net

Several factors can influence the stability of cyanine dyes:

Molecular Environment: Encapsulating the dye within host molecules like cyclodextrins has been shown to markedly increase photostability by shielding the dye from reactive species. researchgate.netarxiv.org

Chemical Stabilizers: The presence of reductive/oxidative systems (ROXS) in the imaging buffer can enhance the photostability of cyanine dyes on DNA microarrays. nih.gov

Attachment Chemistry: The method of conjugation to a biomolecule can impact stability. Rigidly incorporating cyanine dyes into the sugar-phosphate backbone of DNA has been demonstrated to greatly enhance their photostability compared to attachment via flexible tethers. nih.gov

FactorEffect on StabilityMechanismReferences
Light ExposureDecreases stability (photobleaching)Photo-oxidation, often mediated by singlet oxygen, leads to cleavage of the polymethine chain. researchgate.netacs.orgacs.org
Supramolecular Encapsulation (e.g., Cyclodextrins)Increases stabilityShields the dye from interaction with reactive species that cause photobleaching. researchgate.netarxiv.org
Reductive/Oxidative Systems (ROXS)Increases stabilityChemical system that mitigates photo-oxidative damage. nih.gov
Rigid vs. Flexible LinkerRigid incorporation into biomolecules increases stabilityReduces conformational flexibility and potential interactions that lead to degradation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.